Desmethyl Celecoxib

描述

去甲基塞来昔布是塞来昔布的衍生物,塞来昔布是一种众所周知的选择性环氧合酶-2 (COX-2) 抑制剂。 它以其抗炎特性而闻名,并且经常在科学研究中用于探索其潜在的治疗应用 . 该化合物在结构上与塞来昔布相似,但缺少一个甲基,这可能会影响其药理活性。

准备方法

合成路线和反应条件: 去甲基塞来昔布可以通过各种化学反应合成。 一种常见的方法包括 4,4,4-三氟-1-(4-甲基苯基)-丁烷-1,3-二酮的克莱森缩合,然后与 4-磺酰胺苯肼盐酸盐进行环缩合反应,得到吡唑部分 .

工业生产方法: 去甲基塞来昔布的工业生产通常涉及优化化合物的产率和纯度。 高压均质和重结晶等技术被用于增强化合物的溶解度和生物利用度 .

化学反应分析

反应类型: 去甲基塞来昔布会发生各种化学反应,包括:

氧化: 该反应可以修饰化合物中存在的官能团。

还原: 该反应可以改变化合物的氧化态。

取代: 该反应可以用另一个官能团取代一个官能团。

常见试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 常见的还原剂包括硼氢化钠和氢化铝锂。

取代: 常见的试剂包括卤素和亲核试剂。

主要形成的产物: 从这些反应中形成的主要产物取决于使用的特定试剂和条件。 例如,氧化可能会产生羟基化的衍生物,而取代反应可能会产生各种取代的类似物 .

科学研究应用

Chemistry

- Model Compound : Desmethyl Celecoxib serves as a model compound in chemical studies to understand how structural changes can affect COX-2 inhibition. This can lead to the development of more effective anti-inflammatory agents.

Biology

- Cancer Research : Studies have indicated that this compound may inhibit cell proliferation and induce apoptosis in various cancer cell lines. Its structural modifications compared to Celecoxib could influence its efficacy against tumors.

Medicine

- Anti-inflammatory and Analgesic Properties : The compound is being explored for its potential in treating inflammatory conditions, showcasing similar properties to its parent compound, Celecoxib.

Industry

- Pharmaceutical Formulations : this compound is utilized in developing new drug formulations and delivery systems, enhancing the bioavailability and effectiveness of medications .

Pharmacokinetics and Efficacy

A study on the pharmacokinetics of a co-crystal combining tramadol and celecoxib demonstrated that this compound could modify the pharmacokinetic profile of tramadol when co-administered, enhancing analgesic effects without increasing adverse events . This suggests that this compound may play a significant role in optimizing drug combinations for better therapeutic outcomes.

Cancer Chemoprevention

Research indicates that COX-2 inhibitors like Celecoxib can reduce adenomatous polyps in colorectal cancer patients by 40% to 50%. This compound's role in this context is being investigated to determine if it can similarly impact cancer prevention strategies .

作用机制

去甲基塞来昔布通过选择性抑制 COX-2 酶发挥作用,COX-2 酶参与促炎前列腺素的产生。通过阻断 COX-2,去甲基塞来昔布可减轻炎症和疼痛。 所涉及的分子靶标和途径包括抑制 COX-2 酶,随后减少前列腺素的合成 .

类似化合物:

塞来昔布: 母体化合物,以其选择性 COX-2 抑制和抗炎特性而闻名。

2,5-二甲基塞来昔布: 一种结构类似物,缺乏 COX-2 抑制功能,但已显示出作为抗肿瘤剂的潜力.

塞来昔布-d4: 塞来昔布的氘代形式,用于药代动力学研究.

独特性: 去甲基塞来昔布的独特性在于其结构修饰,这可能会影响其药理活性及其治疗潜力。 与塞来昔布不同,去甲基塞来昔布缺少一个甲基,这可能会导致不同的生物学效应和应用 .

相似化合物的比较

Celecoxib: The parent compound, known for its selective COX-2 inhibition and anti-inflammatory properties.

2,5-Dimethyl Celecoxib: A structural analog that lacks COX-2 inhibitory function but has shown potential as an anti-tumor agent.

Celecoxib-d4: A deuterated form of Celecoxib used in pharmacokinetic studies.

Uniqueness: Desmethyl Celecoxib is unique due to its structural modification, which may influence its pharmacological activity and therapeutic potential. Unlike Celecoxib, this compound lacks a methyl group, which may result in different biological effects and applications .

生物活性

Desmethyl celecoxib, a metabolite of the non-steroidal anti-inflammatory drug (NSAID) celecoxib, has garnered attention for its potential biological activities, particularly in the context of inflammation and cancer. This article explores the pharmacological properties, mechanisms of action, and research findings related to this compound.

Overview of this compound

This compound is produced through the metabolism of celecoxib, primarily via cytochrome P450 enzymes. Its biological activity is characterized by its interaction with cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in the inflammatory process.

This compound primarily functions as an inhibitor of COX-2, similar to its parent compound, celecoxib. The inhibition of COX-2 leads to a reduction in the synthesis of prostaglandins, which are mediators of inflammation and pain. Additionally, this compound has been shown to exhibit some degree of COX-1 inhibition, although it is less selective compared to celecoxib.

Table 1: Pharmacological Properties of this compound

| Property | Description |

|---|---|

| Chemical Structure | Metabolite of celecoxib |

| COX Inhibition | Primarily COX-2; minor COX-1 inhibition |

| Anti-inflammatory Effects | Reduces inflammation through prostaglandin synthesis inhibition |

| Analgesic Effects | Provides pain relief similar to other NSAIDs |

| Anticancer Activity | Potential to induce apoptosis in certain cancer models |

Research Findings

Several studies have investigated the biological activity of this compound and its implications for therapeutic use:

- Inflammation Models : In animal models, this compound demonstrated significant anti-inflammatory effects comparable to those observed with celecoxib. Studies indicated that both compounds effectively reduced edema in carrageenan-induced paw inflammation models .

- Cancer Research : this compound has been evaluated for its anticancer properties. Research indicates that it may induce apoptosis in cancer cells through mechanisms independent of COX inhibition. For instance, it has been shown to upregulate 15-lipoxygenase-1 (15-LOX-1), leading to increased production of 13-S-hydroxyoctadecadienoic acid (13-S-HODE), which may contribute to its anticancer activity .

- Case Studies : Clinical observations have noted that patients on celecoxib therapy sometimes experience varying responses attributed to metabolic differences affecting this compound levels. This variability underscores the importance of understanding individual patient metabolism when considering treatment options involving NSAIDs .

Case Study 1: Celecoxib and Colorectal Cancer Prevention

A study involving patients with familial adenomatous polyposis (FAP) showed that treatment with celecoxib led to a significant reduction in adenomatous polyp formation. The role of this compound as a metabolite contributing to this effect remains an area for further exploration .

Case Study 2: Analgesic Efficacy

In a randomized trial comparing tramadol and celecoxib co-crystal formulations, this compound's pharmacokinetics were assessed alongside its analgesic efficacy. Results indicated altered absorption profiles when combined with tramadol, suggesting potential for enhanced pain management strategies .

属性

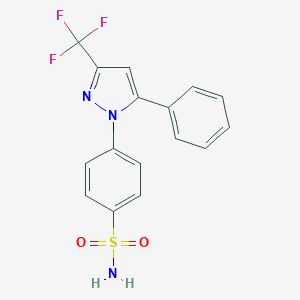

IUPAC Name |

4-[5-phenyl-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3N3O2S/c17-16(18,19)15-10-14(11-4-2-1-3-5-11)22(21-15)12-6-8-13(9-7-12)25(20,23)24/h1-10H,(H2,20,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQPLMBSDWYIIID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is the prodrug approach being explored for 4-[5-Phenyl-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide and similar COX-2 inhibitors?

A1: While the provided papers don't explicitly state the reasons, we can infer that challenges might exist with the direct administration of 4-[5-Phenyl-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide. These challenges could include poor solubility, low absorption, or rapid metabolism, ultimately leading to suboptimal bioavailability [, ]. Utilizing a prodrug like the N-acylated sulfonamide sodium salt aims to overcome these limitations. The prodrug can potentially improve solubility, facilitate absorption, and enhance the drug's stability in vivo, ultimately leading to better therapeutic outcomes.

Q2: What is the significance of using the sodium salt of the N-acylated sulfonamide as a prodrug?

A2: The choice of the sodium salt likely stems from its potential advantages in pharmaceutical formulation and delivery. Sodium salts are generally more soluble in aqueous environments compared to their non-salt counterparts, which can be crucial for both oral and injectable formulations [, ]. Increased solubility can lead to faster dissolution and potentially improved absorption of the drug in the body.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。